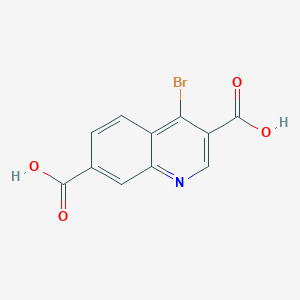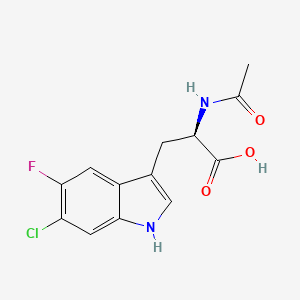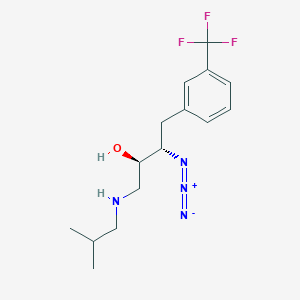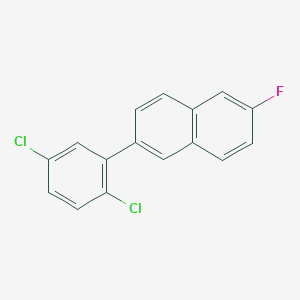
5-Bromo-2-(naphthalen-1-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(naphthalen-1-yl)thiazole: is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a naphthalene ring at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(naphthalen-1-yl)thiazole typically involves the reaction of 2-(naphthalen-1-yl)thiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 5-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(naphthalen-1-yl)thiazole can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophilic bases.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound. Reagents such as hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are typically employed in these reactions.
Common Reagents and Conditions:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Solvents: Dichloromethane, chloroform
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed:
- Substituted thiazoles
- Coupled products with extended aromatic systems
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(naphthalen-1-yl)thiazole is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring is a common motif in many biologically active molecules, and the presence of the naphthalene ring can enhance binding interactions with biological targets.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(naphthalen-1-yl)thiazole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the naphthalene ring can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(Naphthalen-1-yl)thiazole: Lacks the bromine substitution, which can affect its reactivity and biological activity.
5-Chloro-2-(naphthalen-1-yl)thiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
5-Bromo-2-phenylthiazole:
Uniqueness: 5-Bromo-2-(naphthalen-1-yl)thiazole is unique due to the combination of the bromine atom and the naphthalene ring, which imparts distinct electronic and steric properties. These features can enhance its reactivity in chemical synthesis and its interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H8BrNS |
|---|---|
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
5-bromo-2-naphthalen-1-yl-1,3-thiazole |
InChI |
InChI=1S/C13H8BrNS/c14-12-8-15-13(16-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |
Clé InChI |
APGJLGLRNBPBHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)



![1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B11833412.png)




![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)
